4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
Overview
Description
“4-(2’-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid” is a boronic acid derivative with the empirical formula C15H16BClO3 . It has a molecular weight of 290.55 . It is typically in the form of a solid .
Molecular Structure Analysis
The molecule consists of a phenyl ring substituted with two methyl groups, a boronic acid group, and a chlorobenzyl ether group . The SMILES string representation of the molecule isCc1cc(cc(C)c1OCc2ccccc2Cl)B(O)O
. Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 234-238 °C . The InChI key, which is a unique identifier for the molecule, isUDKYOMYSPIEDTK-UHFFFAOYSA-N
.
Scientific Research Applications
Catalytic Applications
Boronic acids and their derivatives are pivotal in catalytic processes. For example, Kazutoshi Ukai and colleagues (2006) demonstrated that esters of arylboronic acids could be carboxylated using a rhodium(I) catalyst under a carbon dioxide atmosphere, yielding benzoic acid derivatives efficiently. This method is significant for synthesizing functionalized aryl- and alkenyl-carboxylic acids, highlighting the utility of boronic acid esters in organic synthesis and catalysis (Ukai et al., 2006).
Material Science
In materials science, Carlos Baleizão and colleagues (2004) investigated oxime carbapalladacycle complexes anchored on high surface area supports like SiO2 and polymers for the Suzuki coupling reaction in water. This study underscores the importance of boronic acids in developing heterogeneous catalysts that are more environmentally friendly and can be reused without significant loss in activity (Baleizão et al., 2004).
Environmental Studies
The degradation of environmental pollutants is another area where boronic acid derivatives play a crucial role. Wei Li and colleagues (2020) explored the advanced oxidation processes for degrading 4-Chloro-3,5-dimethylphenol (PCMX), a common antimicrobial compound, using UV and UV/persulfate processes. Their research contributes to our understanding of how boronic acid-related compounds can be involved in environmental remediation efforts (Li et al., 2020).
Safety and Hazards
properties
IUPAC Name |
[4-[(2-chlorophenyl)methoxy]-3,5-dimethylphenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BClO3/c1-10-7-13(16(18)19)8-11(2)15(10)20-9-12-5-3-4-6-14(12)17/h3-8,18-19H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKYOMYSPIEDTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)OCC2=CC=CC=C2Cl)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584496 | |
Record name | {4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
849052-15-9, 871125-98-3 | |
Record name | {4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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